![molecular formula C18H27NO4S B035310 Boc-L-4-Methylbenzyl-L-Penicillamine CAS No. 104323-41-3](/img/structure/B35310.png)
Boc-L-4-Methylbenzyl-L-Penicillamine
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Overview
Description
Boc-L-4-Methylbenzyl-L-Penicillamine, also known by its IUPAC name (2R)-2-[(tert-butoxycarbonyl)amino]-3-methyl-3-[(4-methylbenzyl)sulfanyl]butanoic acid, is a synthetic compound with a molecular weight of 353.48 g/mol . This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-4-Methylbenzyl-L-Penicillamine typically involves the following steps:
Protection of the amino group: The amino group of L-4-Methylbenzyl-L-Penicillamine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Thioether formation: The protected amino acid is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The thioether linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amino acid.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry
- Peptide Synthesis : Boc-L-4-Methylbenzyl-L-Penicillamine serves as an important building block in the synthesis of peptides and other complex molecules. Its protected amino group allows for selective reactions, facilitating the creation of biologically active compounds .
- Intermediates in Organic Reactions : The compound is utilized as an intermediate in various organic reactions, including oxidation and reduction processes, which are essential for synthesizing more complex structures.
Biological Studies
- Enzyme Mechanisms : Researchers employ this compound to study enzyme mechanisms and protein interactions. Its ability to bind metal ions makes it useful for understanding biochemical pathways and interactions at the molecular level .
- Therapeutic Investigations : The compound has been investigated for its potential therapeutic properties, particularly as a precursor for drug development. Its structural features allow it to interact with biological macromolecules, which is crucial for designing new pharmacological agents .
Medicinal Chemistry
- Drug Development : this compound is explored as a candidate for developing drugs targeting specific receptors, such as nicotinic acetylcholine receptors (nAChRs). Analog studies have shown that modifications using this compound can significantly enhance potency and selectivity in pain management therapies .
- Chelating Agent : Similar to penicillamine, this compound exhibits chelating properties, which are beneficial in treating conditions like heavy metal poisoning and certain autoimmune diseases .
Enhanced Analgesic Activity
A study focused on developing analogs of α-conotoxins utilized this compound to improve the potency of peptides targeting nAChRs. The resulting analogs demonstrated significantly increased potency (up to 9000-fold) compared to their parent compounds, highlighting the compound's role in advancing pain management therapies .
Stability in Serum
Research comparing the stability of peptides containing this compound revealed that these compounds maintained structural integrity better than their counterparts lacking this modification. This stability suggests potential for therapeutic applications where prolonged efficacy is required .
Mechanism of Action
The mechanism of action of Boc-L-4-Methylbenzyl-L-Penicillamine involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amino group, facilitating the synthesis of peptides and other biologically active molecules. The thioether linkage can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Boc-L-Penicillamine: Lacks the 4-methylbenzyl group, making it less hydrophobic.
Boc-L-4-Methylbenzyl-D-Penicillamine: The D-isomer of the compound, which may have different biological activity.
Boc-L-4-Methylbenzyl-L-Cysteine: Similar structure but with a different sulfur-containing side chain.
Uniqueness: Boc-L-4-Methylbenzyl-L-Penicillamine is unique due to its specific combination of the Boc protecting group and the 4-methylbenzyl thioether linkage. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Boc-L-4-Methylbenzyl-L-Penicillamine (Boc-L-MBP) is a compound that has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of Boc-L-MBP, exploring its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
Boc-L-MBP is a derivative of penicillamine, modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzyl side chain. This structure enhances its hydrophobicity and alters its reactivity, making it suitable for specific biochemical applications.
Table 1: Structural Characteristics of Boc-L-MBP
Feature | Description |
---|---|
Molecular Formula | C₁₃H₁₇N₃O₂S |
Molar Mass | 273.35 g/mol |
Functional Groups | Thioether, amine, carbonyl |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Boc-L-MBP exhibits significant biological activity primarily through its interaction with various molecular targets. The thioether linkage allows for redox reactions, influencing the compound's stability and reactivity. The Boc protecting group facilitates selective reactions at the amino group, which is crucial for synthesizing peptides and other biologically active molecules.
Chelating Properties
One notable feature of Boc-L-MBP is its ability to chelate metal ions. This property is particularly valuable in biological systems where metal ions play crucial roles in enzyme functions and cellular processes. The chelation can modulate enzyme activities and influence cellular signaling pathways.
Applications in Research and Medicine
Boc-L-MBP has been employed in various research settings:
- Enzyme Mechanism Studies : It serves as a tool for investigating enzyme mechanisms due to its ability to interact with metal-containing enzymes.
- Drug Development : The compound is being explored as a precursor for designing new therapeutic agents, particularly in the context of pain management and anti-inflammatory drugs .
- Peptide Synthesis : Its structural features make it an important intermediate in the synthesis of peptides with enhanced biological activities .
Study 1: Analgesic Properties
A recent study investigated the analgesic properties of Boc-L-MBP analogs in animal models. The results indicated that modifications to the penicillamine backbone significantly enhanced potency against pain receptors, suggesting potential applications in developing novel analgesics .
Study 2: Stability in Biological Systems
Research examining the stability of Boc-L-MBP in serum showed that it retains integrity over time, indicating its potential as a stable drug candidate. The study demonstrated that analogs based on Boc-L-MBP exhibited reduced disulfide reshuffling compared to traditional peptides, enhancing their therapeutic viability .
Comparative Analysis
To understand the uniqueness of Boc-L-MBP, it is useful to compare it with similar compounds:
Table 2: Comparison with Related Compounds
Compound | Structure Feature | Biological Activity |
---|---|---|
Boc-L-Penicillamine | Lacks 4-methylbenzyl group | Less hydrophobic; limited activity |
Boc-D-Penicillamine | D-isomer variant | Different biological profile |
Boc-L-4-Methylbenzyl-Cysteine | Contains cysteine instead | Different reactivity due to sulfur |
Properties
IUPAC Name |
(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYHJVDFRKDDV-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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